![molecular formula C14H26N2O4S B5303325 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide](/img/structure/B5303325.png)
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, also known as CP-471, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to have potent activity at both the CB1 and CB2 receptors.
Wirkmechanismus
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide acts as a cannabinoid receptor agonist, which means that it binds to and activates the CB1 and CB2 receptors. The activation of these receptors leads to a wide range of physiological effects, including pain relief, anti-inflammatory effects, and modulation of immune function. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have potent activity at both the CB1 and CB2 receptors, making it a promising candidate for therapeutic applications.
Biochemical and Physiological Effects
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic effects, reducing pain sensation in animal models of acute and chronic pain. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to modulate immune function, suggesting potential applications in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments. It has high purity and potency, making it suitable for use in a wide range of assays. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied, and its mechanism of action is well-understood, making it a useful tool for studying the cannabinoid receptor system. However, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide also has some limitations. It is relatively expensive, which may limit its use in some experiments. Additionally, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have some off-target effects, which may complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, research is needed to better understand the mechanisms underlying the analgesic and anti-inflammatory effects of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. Finally, there is a need for further research on the potential therapeutic applications of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, particularly in the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide is a promising compound with potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its mechanism of action is well-understood, and it has been extensively studied for its biochemical and physiological effects. While it has some limitations, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has several advantages for use in lab experiments, including high purity and potency. There are several future directions for research on 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide, including the development of more selective cannabinoid receptor agonists and further research on its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide involves a multi-step process that begins with the reaction of cyclopentylmagnesium bromide with 4-(methylsulfonyl)morpholine. This reaction yields the intermediate product, which is then reacted with 3-bromo-N-(tert-butoxycarbonyl)propanamide to give the final product, 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide. The synthesis of 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent activity at both the CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. 3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-[(4-methylsulfonylmorpholin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4S/c1-21(18,19)16-8-9-20-13(11-16)10-15-14(17)7-6-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGVMJMMVSOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCOC(C1)CNC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-{[4-(methylsulfonyl)morpholin-2-yl]methyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)
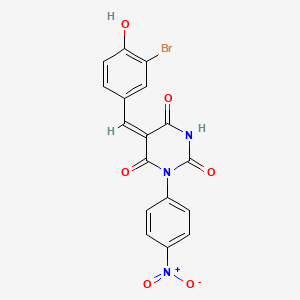
![N~2~-(6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-L-valinamide](/img/structure/B5303263.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![2-{1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5303277.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5303281.png)
![N-[4-(benzoylamino)-3-hydroxyphenyl]-2-thiophenecarboxamide](/img/structure/B5303288.png)
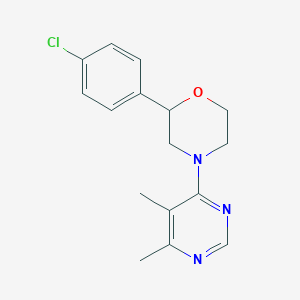
![N-ethyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5303307.png)
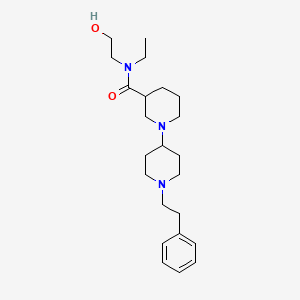
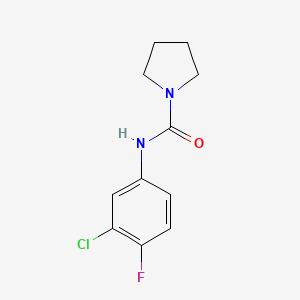
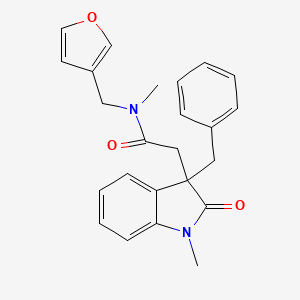
![rel-(4aS,8aR)-6-[(3,5-difluoro-2-pyridinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5303340.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B5303350.png)